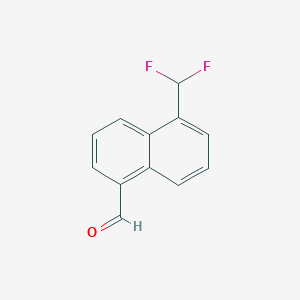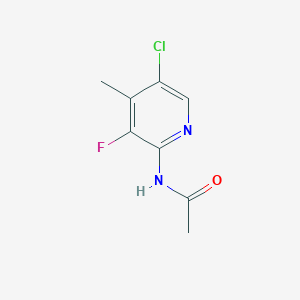
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cloro-3-fluoro-4-metilpiridin-2-il)acetamida es un compuesto químico con la fórmula molecular C8H8ClFN2O. Es un derivado de la piridina, caracterizado por la presencia de sustituyentes cloro, fluoro y metil en el anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(5-Cloro-3-fluoro-4-metilpiridin-2-il)acetamida típicamente implica la introducción de grupos cloro, fluoro y metil en el anillo de piridina, seguido del grupo funcional acetamida. Un método común involucra la reacción de 2-cloro-5-fluoro-4-metilpiridina con anhídrido acético en presencia de una base como la piridina. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para controlar las condiciones de reacción con precisión.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(5-Cloro-3-fluoro-4-metilpiridin-2-il)acetamida puede experimentar varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los sustituyentes cloro y fluoro pueden ser reemplazados por otros nucleófilos en condiciones apropiadas.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados.
Hidrólisis: El grupo acetamida puede ser hidrolizado para formar el ácido carboxílico correspondiente.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio en disolventes apróticos polares.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Principales Productos Formados
Sustitución: Formación de nuevos derivados de piridina con diferentes sustituyentes.
Oxidación: Formación de ácidos carboxílicos de piridina.
Reducción: Formación de aminas de piridina.
Aplicaciones Científicas De Investigación
N-(5-Cloro-3-fluoro-4-metilpiridin-2-il)acetamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en la orientación de enzimas o receptores específicos.
Industria: Utilizado en la producción de agroquímicos y farmacéuticos debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N-(5-Cloro-3-fluoro-4-metilpiridin-2-il)acetamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. Los sustituyentes cloro y fluoro mejoran su afinidad de unión y especificidad, mientras que el grupo acetamida puede formar enlaces de hidrógeno con moléculas diana. Este compuesto puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(5-Cloro-4-metilpiridin-2-il)acetamida
- N-(4-Cloro-2-fluoro-5-sulfanilfenil)acetamida
- N-(4-Metilpiridin-2-il)acetamida
Singularidad
N-(5-Cloro-3-fluoro-4-metilpiridin-2-il)acetamida es única debido a la presencia de ambos sustituyentes cloro y fluoro en el anillo de piridina, que imparten propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C8H8ClFN2O |
|---|---|
Peso molecular |
202.61 g/mol |
Nombre IUPAC |
N-(5-chloro-3-fluoro-4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8ClFN2O/c1-4-6(9)3-11-8(7(4)10)12-5(2)13/h3H,1-2H3,(H,11,12,13) |
Clave InChI |
VYMOSUOTXKEAPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1Cl)NC(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


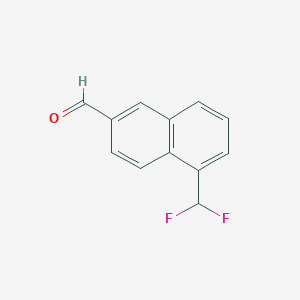

![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
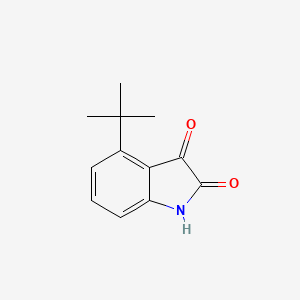


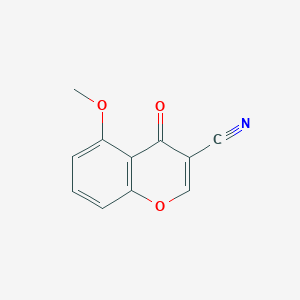

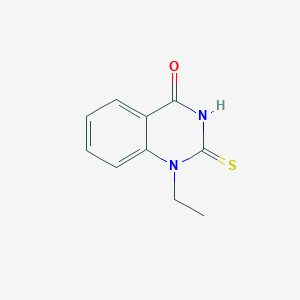
![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)
